(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C25H22N2O3 and its molecular weight is 398.462. The purity is usually 95%.
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Biological Activity
(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound featuring a complex structure that includes a benzofuroxazine moiety. This compound has garnered interest due to its potential biological activities, particularly in the realms of anti-cancer and neuroprotective effects. This article reviews the current understanding of its biological activities based on available literature.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer activity. For instance, benzofuran derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as those involving Bcl-2 family proteins which are crucial in regulating apoptosis .
Compound | IC50 (µM) | Cancer Type | Mechanism |
---|---|---|---|
Compound A | 5.0 | MCF-7 | Bcl-2 inhibition |
Compound B | 10.0 | HeLa | Apoptosis induction |
(Z)-8... | TBD | TBD | TBD |
Neuroprotective Effects
The neuroprotective effects of benzofuran derivatives have been documented in various studies. These compounds have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, compounds structurally related to this compound have demonstrated the ability to modulate GABA receptors and reduce excitotoxicity in neuronal cells .
Study 1: In Vitro Analysis
A study evaluating the cytotoxic effects of related benzofuran compounds on MCF-7 breast cancer cells revealed that these compounds could significantly reduce cell viability at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration showed that benzofuran derivatives could improve cognitive function and reduce neuronal loss when administered prior to neurotoxic insults. These findings suggest potential applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the benzofuran ring can lead to enhanced binding affinity for target proteins involved in cancer progression and neurodegeneration.
Properties
IUPAC Name |
(2Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-24-20-10-11-22-21(25(20)30-23(24)14-19-8-4-12-26-15-19)16-27(17-29-22)13-5-9-18-6-2-1-3-7-18/h1-4,6-8,10-12,14-15H,5,9,13,16-17H2/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPTYFHRPUKHP-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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